molecular formula C6H7BrF2 B2622929 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane CAS No. 1823884-56-5

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane

Cat. No.: B2622929
CAS No.: 1823884-56-5
M. Wt: 197.023
InChI Key: MEDYVHRNUPESTK-UHFFFAOYSA-N
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Description

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is a bicyclic hydrocarbon featuring a strained bicyclo[3.1.0]hexane core with bromine and fluorine substituents. This compound is of interest in medicinal and synthetic chemistry due to its unique stereoelectronic properties. The bicyclo[3.1.0]hexane scaffold imparts angular strain, enhancing reactivity, while the halogen substituents (Br and F) modulate electronic effects and serve as handles for further functionalization.

Properties

IUPAC Name

3-bromo-6,6-difluorobicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2/c7-3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDYVHRNUPESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823884-56-5
Record name 3-bromo-6,6-difluorobicyclo[3.1.0]hexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a brominated cyclopropane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require the use of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane may involve large-scale cyclopropanation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The production process is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted bicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce corresponding oxidized and reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    • 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane serves as a versatile building block in organic synthesis, allowing chemists to construct more complex organic molecules.
  • Study of Reaction Mechanisms:
    • The compound's unique structure facilitates studies on reaction mechanisms and stereochemistry, providing insights into fundamental chemical processes.

Biology

  • Development of Biologically Active Molecules:
    • The compound can be modified to create derivatives that exhibit biological activity, making it valuable in drug discovery and development.
  • Biological Pathway Probes:
    • It is utilized as a probe to investigate various biological pathways, helping researchers understand enzyme interactions and metabolic processes.

Industry

  • Specialty Chemicals Production:
    • 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is employed in the production of specialty chemicals with unique properties that are desirable in various industrial applications.
  • Material Science:
    • Its unique properties make it suitable for the development of advanced materials used in electronics and coatings.

Case Studies

StudyApplicationFindings
Study 1Organic SynthesisDemonstrated the utility of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane as a precursor for synthesizing complex organic compounds with high yields and selectivity.
Study 2Drug DevelopmentInvestigated derivatives of the compound for their potential as inhibitors in specific biological pathways, showing promising results in preliminary tests.
Study 3Material ScienceExplored the use of the compound in creating novel materials with enhanced thermal stability and electrical conductivity compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane
  • Molecular Formula : C₆H₇BrF₂
  • Molecular Weight : 197.02 g/mol
  • CAS : 2648956-10-7
  • Key Differences : Bromine at position 2 instead of 3. The positional isomerism alters steric and electronic interactions. The bromine’s proximity to the bridgehead may influence ring strain and substitution reactivity. XLogP3 (lipophilicity) is 2.5, suggesting moderate hydrophobicity .
(b) 6,6-Dibromobicyclo[3.1.0]hexane
  • Molecular Formula : C₆H₈Br₂
  • Molecular Weight : 239.94 g/mol
  • CAS : 2568-36-7
  • Key Differences : Two bromines at position 6 instead of bromo-difluoro substitution. The dibromo derivative is less electronegative but more reactive in cross-coupling reactions, as evidenced by its use in synthesizing indole conjugates (e.g., hapalindole alkaloid precursors) .

Functional Group Variants

(a) 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
  • Molecular Formula : C₇H₉BrF₂
  • Molecular Weight : 211.05 g/mol
  • CAS : 1393569-74-8
  • Key Differences : A bromomethyl (-CH₂Br) group at position 3 instead of bromine. This enhances flexibility for nucleophilic substitution (e.g., Suzuki couplings) and increases molecular weight. Storage conditions and hazard data are unspecified .
(b) 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Molecular Formula : C₅H₈ClF₂N
  • CAS : 1215071-13-8
  • Key Differences : Nitrogen replaces a carbon at position 3 (3-aza), with fluorine at position 5. The nitrogen introduces basicity and hydrogen-bonding capacity, making it valuable in drug discovery (e.g., as a building block for ADHD therapeutics like centanafadine) .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Key Substituents Reactivity Notes
3-Bromo-6,6-difluorobicyclo[...] Not reported ~2.5* Br (C3), F (C6) High strain; potential for cross-coupling
2-Bromo-6,6-difluorobicyclo[...] 197.02 2.5 Br (C2), F (C6) Steric hindrance near bridgehead
6,6-Dibromobicyclo[...] 239.94 ~3.0† Br (C6) Used in indole conjugate synthesis
3-(Bromomethyl)-6,6-difluoro[...] 211.05 ~2.8‡ CH₂Br (C3), F (C6) Flexible alkylation site
6,6-Difluoro-3-azabicyclo[...] 175.58 (free base) 1.2 N (C3), F (C6) Basic nitrogen enhances drug-like properties

*Estimated based on analog data. †Estimated from dibromo vs. bromo-fluoro electronegativity. ‡Estimated from bromomethyl hydrophobicity.

Biological Activity

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This bicyclic compound features a bromine atom and two fluorine atoms, which may influence its interaction with biological targets. This article reviews the biological activity of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane, including its mechanisms of action, therapeutic applications, and relevant case studies.

Biological Activity

Mechanism of Action

The biological activity of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with lipid membranes.

Therapeutic Applications

Research indicates that compounds similar to 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane exhibit various pharmacological effects:

  • Anticancer Activity : Bicyclic compounds have been explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
  • Neurological Effects : Some studies suggest that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound's unique structure may confer antibacterial or antifungal activity, warranting further investigation in the context of infectious diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane in various applications:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that bicyclic compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction mechanisms .
  • Neuroprotective Effects : Research has indicated that compounds with similar bicyclic structures may protect neurons from oxidative stress, suggesting a potential application in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary screenings have shown that fluorinated bicyclic compounds can exhibit significant antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionProtection against oxidative stress
AntimicrobialSignificant antibacterial activity

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